

An In-Depth Technical Guide to the Physicochemical Properties of 1-Acetoxyindole

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Compound of Interest

Compound Name: 1-Acetoxyindole

Cat. No.: B3353459

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Introduction

1-Acetoxyindole is an N-acylated derivative of indole, a heterocyclic aromatic compound that forms the core structure of many biologically active molecules. As a member of the indole family, **1-acetoxyindole** holds potential for investigation in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the currently available information on the physicochemical properties of **1-acetoxyindole**, with a focus on its synthesis, stability, and comparison with its isomers. It is important to note that while data on other acetoxyindole isomers is more readily available, specific experimental data for **1-acetoxyindole** is limited, likely due to its inherent instability.

Physicochemical Properties

Quantitative data for **1-acetoxyindole** and its common isomers, 3-acetoxyindole and 4-acetoxyindole, are summarized in the tables below for easy comparison. It is crucial to distinguish between these isomers as their properties can vary significantly.

Table 1: General and Computed Physicochemical Properties

| Property | 1-Acetoxyindole | 3-Acetoxyindole | 4-Acetoxyindole |
|---------------------------------------|--|--|--|
| CAS Number | 54698-12-3 | 608-08-2 | 5585-96-6 |
| Molecular Formula | C ₁₀ H ₉ NO ₂ [1] | C ₁₀ H ₉ NO ₂ | C ₁₀ H ₉ NO ₂ [2] [3] |
| Molecular Weight | 175.18 g/mol [1] | 175.18 g/mol | 175.18 g/mol [4] |
| Exact Mass | 175.063328530 g/mol | 175.063328530 g/mol | 175.063328530 g/mol [5] |
| Computed LogP | 1.61640 [1] | 1.8 | 1.8 [5] |
| Topological Polar Surface Area (TPSA) | 31.23 Å ² [1] | 42.1 Å ² | 42.1 Å ² [5] |
| Hydrogen Bond Donor Count | 0 | 1 | 1 [2] [5] |
| Hydrogen Bond Acceptor Count | 2 | 2 | 2 [2] [5] |
| Rotatable Bond Count | 2 | 2 | 2 [5] |

Table 2: Experimental Physicochemical Properties

| Property | 1-Acetoxyindole | 3-Acetoxyindole | 4-Acetoxyindole |
|---------------|-----------------|--|--|
| Melting Point | Not available | 128-130 °C | 98-101 °C [4] |
| Boiling Point | Not available | Not available | 339.1 °C (Predicted) [6] |
| Solubility | Not available | Soluble in ethanol, water, chloroform, dichloromethane, and methanol [7] | Slightly soluble in Chloroform, DMSO, and Methanol [6] |
| pKa | Not available | Not available | 16.38 ± 0.30 (Predicted) [6] |

Synthesis and Stability

The synthesis of **1-acetoxyindole** typically involves the acylation of 1-hydroxyindole. A general one-pot method has been described for the synthesis of various 1-acyloxyindoles, including **1-acetoxyindole**^[6]. This procedure involves the reduction of a nitro ketoester substrate to form a 1-hydroxyindole intermediate, which is then acylated.

However, **1-acetoxyindole** has been noted for its general instability, which may contribute to the limited availability of its experimental data^[6]. Studies have shown that partial degradation of **1-acetoxyindole** can be observed within 30 minutes on a TLC plate^[6]. This instability is a critical factor to consider in its synthesis, handling, and storage.

Experimental Protocol: One-Pot Synthesis of 1-Acyloxyindoles

The following is a generalized protocol for the synthesis of 1-acyloxyindoles, which can be adapted for **1-acetoxyindole**^[6].

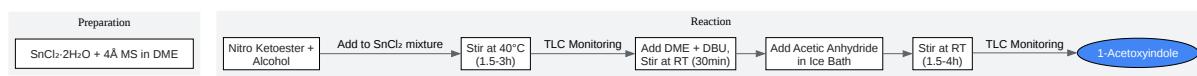
Materials:

- Nitro ketoester substrate
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$)
- 4 \AA molecular sieves
- Dimethoxyethane (DME)
- An appropriate alcohol
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Acetic anhydride

Procedure:

- A mixture of $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ and 4 \AA molecular sieves is stirred in DME for 30 minutes at room temperature.

- The alcohol and the nitro ketoester substrate are added to the stirred mixture.
- The resulting mixture is stirred for 1.5–3 hours at 40 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.
- Once the starting material is consumed, DME and DBU are added, and the mixture is stirred vigorously for 30 minutes at room temperature.
- Acetic anhydride is then added in an ice bath.
- The reaction mixture is kept stirring at room temperature for 1.5–4 hours until the reaction is complete, as monitored by TLC.



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